N-(2-ethoxyphenyl)-5-oxoprolinamide

Description

Historical Context of 5-Oxoproline and its Derivatives

5-Oxoproline, also known as pyroglutamic acid, is a naturally occurring amino acid derivative that has been known since 1882, when it was discovered that heating glutamic acid to 180°C causes the loss of a water molecule to form this cyclic lactam. wikipedia.org It is a metabolite in the glutathione (B108866) cycle and is found in numerous proteins. wikipedia.org The study of 5-oxoproline and its derivatives has evolved significantly, particularly with the discovery of its role in various physiological and pathological processes. For instance, an acquired form of 5-oxoproline metabolic acidosis was first described in 1989, and its connection to chronic acetaminophen (B1664979) use was proposed the following year. nih.gov This has led to increased recognition of its importance in clinical settings, especially in cases of unexplained high anion gap metabolic acidosis. nih.govnih.gov

Inherited disorders of the γ-glutamyl cycle, such as 5-oxoprolinase deficiency and glutathione synthetase deficiency, can also lead to the overproduction and accumulation of 5-oxoproline, resulting in conditions like 5-oxoprolinuria and severe metabolic acidosis. nih.govtaylorandfrancis.com These historical and clinical findings have laid the groundwork for the synthesis and investigation of various 5-oxoproline derivatives, including N-(2-ethoxyphenyl)-5-oxoprolinamide, with the aim of exploring their potential biological activities.

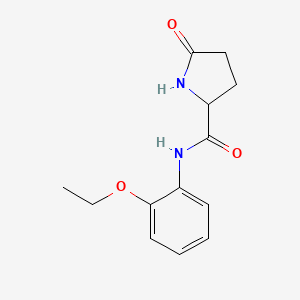

Chemical Classification and Structural Features of this compound

This compound belongs to the chemical class of prolinamides. Its structure is characterized by a 5-oxoproline (pyroglutamic acid) scaffold, which is a five-membered lactam ring. This core is attached to an ethoxyphenyl group via an amide linkage at the 2-position of the pyrrolidone ring.

Key Structural Features:

Amide Linkage: Connects the 5-oxoproline ring to the ethoxyphenyl group. Amide bonds are known for their stability and role in peptide and protein structures.

Ethoxyphenyl Group: A phenyl ring substituted with an ethoxy group at the ortho-position. The nature and position of substituents on this aromatic ring can significantly influence the compound's physicochemical properties and biological activity.

The presence of these functional groups imparts a specific three-dimensional conformation to the molecule, which is critical for its biological function.

Role of the Oxoproline Scaffold in Bioactive Molecules

The 5-oxoproline scaffold is a recurring motif in a variety of bioactive molecules, conferring unique properties that contribute to their pharmacological effects. Its presence can influence a molecule's stability, conformation, and ability to interact with biological targets. ontosight.ai For example, derivatives of 5-oxoproline have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The rigid, cyclic nature of the oxoproline ring can help to constrain the conformation of a molecule, potentially leading to higher affinity and selectivity for a specific biological target. Furthermore, the lactam and carboxylic acid functionalities provide sites for hydrogen bonding and other intermolecular interactions, which are essential for molecular recognition by enzymes and receptors. The investigation of various amides of N-substituted 5-oxoprolines has revealed their potential as inhibitors of processes like collagen-induced platelet aggregation. researchgate.net

Overview of Current Research Landscape Pertaining to 5-Oxoprolinamides

Current research into 5-oxoprolinamides is an active and expanding field. Scientists are synthesizing and evaluating novel derivatives for a wide array of potential therapeutic applications. This research is often focused on understanding the structure-activity relationships (SAR) of these compounds, which involves systematically modifying the chemical structure to optimize biological activity.

For instance, studies on N-(2-methylphenyl)-5-oxoprolinamide have highlighted its utility as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders. chemimpex.com Research in this area also extends to biochemical studies exploring enzyme inhibition and protein interactions to elucidate metabolic pathways. chemimpex.com The versatility of the 5-oxoprolinamide scaffold allows for the creation of diverse chemical libraries that can be screened for various biological activities, from antimicrobial to anticancer effects. nih.govfrontiersin.org The synthesis of novel 5-oxopyrrolidine derivatives and their characterization for such activities is a common theme in the current literature. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-13(17)10-7-8-12(16)14-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCMTXSDFIPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235287 | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-13-8 | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Associated Mechanisms

In Vitro Studies of N-(2-ethoxyphenyl)-5-oxoprolinamide and Related Compounds

Anticancer Activity Profiling

Derivatives of 5-oxopyrrolidine have emerged as a promising class of compounds in the search for new anticancer agents. In vitro studies have demonstrated that modifications to the 5-oxopyrrolidine core can lead to significant cytotoxic activity against various cancer cell lines.

For instance, a series of novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their anticancer properties against the A549 human lung adenocarcinoma cell line. nih.gov To assess the selectivity of these compounds, their toxicity was also tested on non-cancerous human small airway epithelial cells (HSAEC1-KT). nih.gov The study revealed that the anticancer activity was highly dependent on the structural features of the derivatives. Specifically, compounds with a free amino group generally showed more potent anticancer activity and lower cytotoxicity towards non-cancerous cells compared to those with an acetylamino fragment. nih.gov

Among the tested compounds, bishydrazone derivatives, particularly those containing 2-thienyl and 5-nitrothienyl moieties, demonstrated the most significant anticancer activity against A549 cells while exhibiting favorable low cytotoxicity in non-cancerous cells. nih.gov This suggests that the introduction of specific substituents can enhance the therapeutic potential of the 5-oxopyrrolidine scaffold. Further research has also identified other heterocyclic compounds, such as benzodioxole-based thiosemicarbazones, as having promising anticancer effects on A549 and C6 rat glioma cell lines, with some derivatives showing the ability to inhibit DNA synthesis and induce apoptosis. mdpi.com

Antiplatelet and Antithrombotic Activity of 5-Oxoproline Amides

Derivatives of 5-oxoproline have been identified as inhibitors of platelet aggregation, a key process in thrombosis. mdpi.comresearchgate.net Venous thromboembolism is a significant health concern, and new therapeutic strategies are continuously being explored to manage thrombotic disorders safely and effectively. mdpi.comnih.gov

In vitro and in vivo studies have shown that amides of N-substituted 5-oxoprolines can inhibit collagen-induced platelet aggregation. mdpi.comresearchgate.net Furthermore, short peptides with an N-terminal 5-oxoproline have also demonstrated antiplatelet effects. For example, Glp-Lys-GlyNH2 inhibits ADP-induced platelet aggregation. mdpi.com

Recent research has focused on new amides and peptides of 4-amino-5-oxoprolines. These synthesized compounds have been shown to slow down thrombus formation in models of arterial and venous thrombosis without significantly affecting plasma hemostasis parameters. nih.gov Among the studied derivatives, (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was identified as the most potent, highlighting the potential for developing 5-oxoproline derivatives as agents for preventing and treating the consequences of thrombosis. nih.gov The primary toxicity associated with antiplatelet and antithrombotic drugs is hemorrhage. nih.gov

Antimicrobial and Antiviral Efficacy of Pyroglutamic Acid Derivatives

Pyroglutamic acid and its derivatives have been investigated for their potential as antimicrobial and antiviral agents. These compounds, derived from a natural and biosourced platform, offer a basis for the development of new therapeutic agents. researchgate.net

Studies have shown that certain pyroglutamic acid derivatives possess broad-spectrum antifungal activity. For example, some N,N'-aminals derived from Pterolactam, a naturally occurring heterocycle, have shown to be good candidates for the development of biosourced fungicides. researchgate.net In one study, a third of the tested novel Mannich bases of amides derived from Pterolactam exhibited good to high antifungal activities against at least one of a panel of nine fungal strains and three Candida species. researchgate.net

Furthermore, a series of L-pyroglutamic acid analogues were designed and synthesized, showing significant antifungal activity against Phytophthora infestans. nih.gov Specifically, certain ester derivatives demonstrated much greater activity than the commercial fungicide azoxystrobin. nih.gov In addition to antifungal properties, some pyroglutamic acid derivatives have displayed anti-inflammatory activity. nih.gov Other research into L-pyroglutamic acid derivatives has indicated that the introduction of certain structural features, such as naphthalene (B1677914) and alkane chains on the hydroxyl group, can enhance inhibitory activity against fungi like Fusarium graminearum. nih.gov The biological activities of some newly synthesized 2-thiouracil-5-sulfonamide derivatives have also been investigated. nih.gov

Insecticidal Properties of Oxoproline-Containing Natural Products

Natural products derived from plants have a long history of use as insecticides, and research continues to explore their potential for pest management. icrisat.orgeolss.net These botanical pesticides are often considered advantageous due to their biodegradability and lower risk of environmental persistence compared to synthetic insecticides. icrisat.orgeolss.net

While direct studies on the insecticidal properties of this compound are not widely available, the broader class of natural products containing various heterocyclic structures has shown promise. For instance, essential oils from plants like Dittrichia viscosa contain compounds with insecticidal effects against pests such as the cowpea weevil (Callosobruchus maculatus). mdpi.com The insecticidal activity of these natural products is often attributed to a complex mixture of compounds, including terpenoids and alkaloids, which can act as repellents, antifeedants, or neurotoxins. icrisat.org

The insecticidal potential of plant-derived compounds is vast, with many acting on the nervous system of insects. icrisat.org For example, pyrethrins (B594832) from chrysanthemums are neurotoxins that block voltage-gated sodium channels. icrisat.org The diversity of chemical structures in plants, including those related to amino acid metabolism like oxoproline, represents a rich source for the discovery of new insecticidal agents. mdpi.com

Modulation of Enzyme Activity (e.g., γ-Glutamyl Cyclotransferase)

γ-Glutamyl cyclotransferase (GGCT) is an enzyme that plays a crucial role in the γ-glutamyl cycle, which is involved in glutathione (B108866) metabolism and the recycling of amino acids. nih.govunl.edu This enzyme catalyzes the conversion of γ-glutamyl amino acids to 5-oxoproline and an amino acid. wikipedia.org

In plants, GGCT is involved in protecting against heavy metal toxicity by maintaining glutathione homeostasis. nih.gov Studies in Arabidopsis thaliana have shown that the enzyme GGCT2;1 functions as a γ-glutamyl cyclotransferase, and its expression is upregulated in response to arsenic treatment. nih.gov This enzyme helps recycle glutamate (B1630785) to ensure sufficient glutathione turnover during abiotic stress. nih.gov

In mammals, GGCT is also a key enzyme in glutathione metabolism. The formation of 5-oxoproline from glutathione in erythrocytes occurs through the γ-glutamyltranspeptidase-cyclotransferase pathway. nih.gov The activity of this pathway suggests that 5-oxoproline is an end-product of glutathione metabolism in these cells. nih.gov Understanding the modulation of GGCT activity is important, as disruptions in this pathway can lead to conditions like 5-oxoprolinuria, where a deficiency in glutathione synthetase leads to an overproduction of γ-glutamyl-cysteine and subsequently 5-oxoproline. nih.gov

Structure Activity Relationship Sar Studies

Methodological Approaches in SAR Elucidation

The investigation into the SAR of N-(2-ethoxyphenyl)-5-oxoprolinamide and its analogs has been primarily driven by systematic chemical modification and biological evaluation, complemented by computational chemistry and molecular modeling techniques.

Systematic Chemical Modification and Biological Evaluation

A cornerstone of SAR studies involves the synthesis of a series of analogs where specific parts of the lead compound, in this case, this compound, are systematically altered. These modifications are then followed by rigorous biological testing to determine the impact of these changes on the compound's activity.

Initial lead-hopping exercises, often computational, can identify a novel chemical scaffold, such as the pyroglutamic acid amide core, as a potential antagonist for a specific biological target. nih.gov Following this, medicinal chemists synthesize a library of related compounds. For instance, in the exploration of pyroglutamide-based P2X7 antagonists, researchers have synthesized and evaluated numerous analogs to understand the SAR of this chemical series. acs.orgacs.org

The biological evaluation typically involves in vitro assays to measure the compound's potency and efficacy. For P2X7 antagonists, this can include measuring the inhibition of ATP-gated ion channel function, such as monitoring ion fluxes (e.g., Ca²⁺, K⁺) or the uptake of fluorescent dyes like YO-PRO-1. acs.orgnih.gov Furthermore, the inhibition of downstream signaling events, such as the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), is also a critical measure of antagonist activity. acs.orgnih.gov

Computational Chemistry and Molecular Modeling in SAR

Computational techniques are indispensable tools in modern drug discovery and play a significant role in elucidating SAR. Molecular docking studies, for example, are used to predict how a ligand, such as this compound, binds to its target receptor. These models can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the receptor's binding site. acs.org

Docking studies of pyroglutamide-based P2X7 antagonists have provided insights into the putative binding modes of these compounds, suggesting that they may bind to an allosteric site on the receptor. acs.orgnih.gov These computational models can guide the design of new analogs by predicting which modifications are likely to enhance binding affinity and, consequently, biological activity. For instance, if a model suggests an unoccupied hydrophobic pocket in the binding site, chemists can design analogs with appropriate lipophilic substituents to fill that space, potentially increasing potency.

Key Pharmacophoric Elements of this compound

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The key pharmacophoric elements include the 5-oxopyrrolidine ring, the N-(2-ethoxyphenyl) moiety, and the influence of various substituents.

Significance of the 5-Oxopyrrolidine Ring

The 5-oxopyrrolidine ring, also known as the pyroglutamic acid ring, is a central and critical component of the pharmacophore. This lactam structure provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the biological target. Studies on related pyroglutamic acid derivatives have highlighted the importance of this ring system for various biological activities.

Influence of the N-(2-ethoxyphenyl) Moiety

The N-(2-ethoxyphenyl) moiety is another crucial element that significantly influences the potency and selectivity of the compound. This part of the molecule is involved in key interactions within the binding pocket of the target receptor. The ethoxy group at the ortho position of the phenyl ring is of particular importance.

The nature and position of the substituent on the N-aryl ring can have a profound impact on activity. For instance, in a series of related P2X7 antagonists, the presence of an ortho-substituent on the phenyl ring was found to be important for potent antagonism. This is thought to cause a twist in the orientation of the benzamide, which is necessary for optimal binding.

The ethoxy group itself contributes to the lipophilicity of the molecule, which can be crucial for crossing cell membranes and accessing the binding site. Furthermore, the oxygen atom of the ethoxy group may act as a hydrogen bond acceptor, forming an interaction with the receptor. The specific length and branching of the alkoxy chain can also modulate activity, with the ethoxy group often providing a good balance of potency and metabolic stability.

Impact of Substituents on Biological Potency and Selectivity

The systematic modification of substituents on both the 5-oxopyrrolidine ring and the N-phenyl ring has been a key strategy in optimizing the biological activity of this class of compounds.

Substituents on the N-Phenyl Ring:

The electronic and steric properties of substituents on the phenyl ring play a critical role in determining potency. In the development of P2X7 antagonists, a variety of substituents have been explored. For example, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, at specific positions on the phenyl ring have been shown to enhance antagonist activity.

The following table illustrates the impact of different substituents on the N-aryl ring on the P2X7 antagonist activity of some pyroglutamide derivatives.

| Compound | N-Aryl Substituent | P2X7 Antagonist Activity (IC₅₀) |

| Analog 1 | 2,4-Dichlorobenzyl | Active |

| Analog 2 | 2-Chloro-3-trifluoromethylbenzyl | Active |

| Analog 3 | 2-Ethoxyphenyl | Varies based on assay |

This table is a representation based on findings from related series of compounds and is for illustrative purposes.

Substituents on the 5-Oxopyrrolidine Ring:

Modification of the pyroglutamide core itself has also been investigated. As mentioned earlier, substitution on the lactam nitrogen is crucial for P2X7 antagonist activity. Small alkyl groups, such as a methyl group, are often well-tolerated and can enhance potency. Larger or more complex substituents at this position may lead to a decrease in activity due to steric hindrance within the binding pocket.

Analogues and Derivatives SAR Analysis

The exploration of the structure-activity relationships (SAR) of analogues and derivatives of this compound provides critical insights into the structural requirements for their biological activities. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural motifs that enhance or diminish their therapeutic effects. This analysis is pivotal for the rational design of new compounds with improved potency and selectivity.

Structure-Activity Relationships in Anticancer Derivatives

The quest for novel anticancer agents has led to the synthesis and evaluation of various heterocyclic compounds structurally related to this compound. Although direct SAR studies on this specific compound are not extensively documented, research on N-aryl-substituted five-membered heterocyclic amides offers valuable insights into the structural features governing anticancer activity.

A study on a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed that the nature of the substitution on both the N-aryl ring and the 5-position of the oxadiazole ring significantly influences their anticancer efficacy. nih.govnih.gov For instance, compounds with a 2,4-dimethyl substitution on the N-aryl ring demonstrated greater potency compared to those with a single methyl group. nih.gov Furthermore, the substitution at the 5-position of the oxadiazole ring with groups like 4-dimethoxyphenyl, 3,4-dimethoxyphenyl, and ethyl groups was found to be favorable for activity. nih.gov

Specifically, the compound N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited broad-spectrum anticancer activity against a panel of cancer cell lines, with particular sensitivity observed in melanoma, leukemia, breast cancer, and colon cancer cell lines. nih.govnih.gov Another potent analogue, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, also showed significant activity, especially against melanoma cell lines. nih.govnih.gov These findings underscore the importance of the substitution pattern on the aromatic rings for cytotoxic activity.

In a different series of compounds, 3-aryl-5-aryl-1,2,4-oxadiazoles, it was found that a substituted five-membered ring at the 5-position is crucial for apoptosis-inducing activity in cancer cells. nih.gov The replacement of the 3-phenyl group with a pyridyl group was well-tolerated, and the compound 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole demonstrated in vivo activity in a tumor model. nih.gov

Furthermore, research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives highlighted the significance of specific substitutions for anticancer potential. mdpi.com The introduction of a trifluoromethyl group, known to enhance bioavailability, coupled with other substitutions, led to potent cytotoxic agents. mdpi.com The compound 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione emerged as a particularly active derivative against a range of cancer cell lines. mdpi.com

These studies collectively suggest that for this class of compounds, the electronic and steric properties of the substituents on the aromatic and heterocyclic rings are key determinants of their anticancer activity. The presence of electron-donating groups, such as methoxy (B1213986) and dimethylamino, on the terminal aryl ring, and specific halogen substitutions often contribute to enhanced potency.

Table 1: Anticancer Activity of Selected N-Aryl-1,3,4-oxadiazole Analogues

| Compound | N-Aryl Substitution | 5-Position Substitution | Mean Growth Percent (GP) | Most Sensitive Cell Lines | Reference |

| N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 | MDA-MB-435 (Melanoma), K-562 (Leukemia), T-47D (Breast Cancer), HCT-15 (Colon Cancer) | nih.govnih.gov |

| N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 2,4-Dimethylphenyl | 4-Chlorophenyl | 78.46 | MDA-MB-435 (Melanoma), K-562 (Leukemia), NCI-H522 (Non-small cell lung cancer), HCT (Colon Cancer) | nih.gov |

| N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | 4-Bromophenyl | 3,4-Dimethoxyphenyl | >81.73 | HOP-92 (Non-small cell lung cancer), MOLT-4 (Leukemia), NCI-H522 (Non-small cell lung cancer), SNB-75 (CNS Cancer) | nih.gov |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | Not specified | MDA-MB-435 (Melanoma) | nih.govnih.gov |

Structure-Activity Relationships in Antiplatelet/Antithrombotic Derivatives

The 5-oxoproline scaffold has been identified as a promising template for the development of novel antiplatelet and antithrombotic agents. SAR studies in this area have revealed that modifications at various positions of the 5-oxoproline ring and its substituents can significantly impact the inhibitory activity against platelet aggregation.

Research on amides and peptides of 4-amino-5-oxoprolines has shown that these compounds can effectively slow down thrombus formation. nih.gov It was discovered that the introduction of an amino group at the 4-position of the 5-oxoproline ring is a key structural feature for antiplatelet and antithrombotic activity. nih.gov Among the synthesized derivatives, (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was identified as a highly potent agent, indicating that the stereochemistry and the nature of the substituents at both the N-1 and C-4 positions are critical for activity. nih.gov

Further studies on N-acyl hydrazone derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) also provided insights into the structural requirements for antiplatelet effects. x-mol.com These compounds demonstrated inhibitory activity against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). x-mol.com The specific structure of the N-acyl hydrazone moiety and the parent NSAID from which it was derived were found to be important for the observed activity. x-mol.com

In a series of ethyl acetoacetate (B1235776) phenylhydrazone derivatives, the substitution on the phenyl ring was shown to modulate antiplatelet activity. researchgate.net The derivative with a para-hydroxy group on the phenyl ring, ethyl-2-(2-(4-hydroxyphenyl)hydrazinylidene)-3-oxobutanoate, exhibited the most significant inhibition against both AA- and ADP-induced platelet aggregation. researchgate.net This suggests that the presence and position of electron-donating groups on the aromatic ring can enhance antiplatelet efficacy.

These findings highlight that for 5-oxoproline-based compounds and related structures, the presence of specific functional groups, such as an amino group at the 4-position of the pyroglutamic acid ring or a hydroxyl group on an attached phenyl ring, along with defined stereochemistry, are crucial for potent antiplatelet and antithrombotic effects.

Table 2: Antiplatelet Activity of Selected 5-Oxoproline and Phenylhydrazone Derivatives

| Compound | Core Structure | Key Substitutions | Activity | Reference |

| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | 4-Amino-5-oxoproline peptide | 4-fluorophenyl at N-1, Phenylalanine at C-terminus | Most efficient antithrombotic among studied derivatives | nih.gov |

| NSAID N-acyl hydrazone derivatives | N-acyl hydrazone | Varies based on parent NSAID | Inhibition of ADP and AA-induced platelet aggregation | x-mol.com |

| Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate | Ethyl acetoacetate phenylhydrazone | para-hydroxyphenyl | Best activity against AA and ADP pathways | researchgate.net |

Structure-Activity Relationships in Other Biologically Active Analogues

Beyond anticancer and antiplatelet activities, analogues of this compound have been explored for other biological effects, including anti-inflammatory and antimicrobial properties. The SAR in these areas reveals different structural requirements compared to those for anticancer and antithrombotic activities.

In the development of potential anti-inflammatory agents, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated. researchgate.netnih.gov The design of these compounds aimed to mimic the glycine (B1666218) amino acid to improve physicochemical and biological properties. nih.gov The study showed that the derivatization of the acetyl group on the phenyl ring into chalcone (B49325) analogues and their subsequent cyclized heterocyclic derivatives resulted in significantly higher anti-inflammatory activity compared to thiosemicarbazone derivatives. nih.gov This indicates that the nature of the heterocyclic system attached to the N-phenylglycine core is a critical determinant of anti-inflammatory potency.

Research into N-substituted quinoxaline-2-carboxamides as antimycobacterial agents revealed that the linker between the quinoxaline (B1680401) core and the phenyl ring plays a crucial role. mdpi.com N-benzyl derivatives were generally found to be more active than their corresponding N-phenyl counterparts. mdpi.com For example, the N-benzyl derivative with a 4-methoxy substitution showed potent activity, whereas the N-phenyl analogue was inactive. mdpi.com This suggests that the increased flexibility and altered spatial orientation provided by the benzyl (B1604629) group are beneficial for antimycobacterial activity.

Furthermore, a series of 5-oxopyrrolidine derivatives were investigated for their antimicrobial potential. nih.gov A derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus. nih.gov This highlights the importance of specific heteroaromatic substitutions for potent and selective antimicrobial effects.

Collectively, these studies demonstrate the versatility of the N-aryl amide scaffold. The biological activity can be fine-tuned by modifying the heterocyclic core, the nature and position of substituents on the aromatic ring, and the linker connecting these moieties.

Table 3: Other Biological Activities of Selected Analogues

| Compound Series | Core Structure | Key for Activity | Biological Activity | Reference |

| N-(4-substituted phenyl)glycine derivatives | N-phenylglycine | Chalcone and cyclized heterocyclic derivatives | Anti-inflammatory | nih.gov |

| N-substituted quinoxaline-2-carboxamides | Quinoxaline-2-carboxamide | N-benzyl linker over N-phenyl | Antimycobacterial | mdpi.com |

| 5-Oxopyrrolidine derivatives | 5-Oxopyrrolidine | 5-nitrothiophene substituent | Antimicrobial (against MRSA) | nih.gov |

Q & A

Basic Research Question

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Solubility Considerations : Prepare stock solutions in DMSO or ethanol (10 mM) and aliquot to avoid freeze-thaw cycles .

- Stability Monitoring : Use periodic HPLC or TLC to detect degradation products, especially under high humidity or elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.